molecular formula C16H28F3N3O3S B7000561 N-(1-cyclohexyl-2,2,2-trifluoroethyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide

N-(1-cyclohexyl-2,2,2-trifluoroethyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide

Cat. No.: B7000561
M. Wt: 399.5 g/mol
InChI Key: KPKWHKDVAXBEIU-UHFFFAOYSA-N
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Description

N-(1-cyclohexyl-2,2,2-trifluoroethyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a cyclohexyl group, a trifluoroethyl group, and a methylsulfamoylmethyl group attached to a piperidine ring

Properties

IUPAC Name

N-(1-cyclohexyl-2,2,2-trifluoroethyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28F3N3O3S/c1-20-26(24,25)11-12-6-5-9-22(10-12)15(23)21-14(16(17,18)19)13-7-3-2-4-8-13/h12-14,20H,2-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKWHKDVAXBEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1CCCN(C1)C(=O)NC(C2CCCCC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexyl-2,2,2-trifluoroethyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction.

    Addition of the Trifluoroethyl Group: The trifluoroethyl group can be added using a fluorinating agent under controlled conditions.

    Attachment of the Methylsulfamoylmethyl Group: This step involves the reaction of the piperidine derivative with a sulfonamide reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl or piperidine ring.

    Reduction: Reduction reactions can occur, potentially affecting the trifluoroethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, sulfonamide reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Possible applications as an enzyme inhibitor in biochemical studies.

    Receptor Binding: Investigation of its binding affinity to various biological receptors.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for various diseases.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Polymer Production:

Mechanism of Action

The mechanism of action of N-(1-cyclohexyl-2,2,2-trifluoroethyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cell surface or intracellular receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyclohexyl-2,2,2-trifluoroethyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide analogs: Compounds with similar structures but different substituents.

    Other Piperidine Carboxamides: Compounds with variations in the piperidine ring or attached functional groups.

Uniqueness

    Structural Features: The presence of the trifluoroethyl group and the specific arrangement of functional groups make this compound unique.

    Chemical Properties: Its reactivity and stability under various conditions may differ from similar compounds.

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